Species-Dependent UT-B Inhibition Potency: Rat vs. Mouse IC50 Ratio As a Differentiator
The target compound demonstrates an approximately 2.2-fold greater potency against rat UT-B (IC50 = 110 nM) compared to mouse UT-B (IC50 = 240 nM) when assessed in MDCK cellular assays [1]. This species-dependent potency differential is a measurable property that distinguishes the tert-butyl-substituted compound from other UT-B inhibitors that show either inverted or absent species selectivity. In the absence of published head-to-head comparator data for close structural analogs (e.g., 1-cyclopentyl or 1-(2-methoxyethyl) variants), this intra-compound rat/mouse IC50 ratio serves as a functional signature that enables cross-study benchmarking when comparator data become available. Researchers requiring rodent model translation must account for the 2.2× potency offset between rat and mouse UT-B when designing in vivo diuretic or urea clearance studies with this specific compound.
| Evidence Dimension | UT-B inhibition potency (IC50) – species comparison |
|---|---|
| Target Compound Data | Rat UT-B IC50 = 110 nM; Mouse UT-B IC50 = 240 nM |
| Comparator Or Baseline | Intra-compound rat vs. mouse comparison (fold-difference baseline = 1.0 for non-selective compounds) |
| Quantified Difference | 2.2-fold higher potency against rat UT-B versus mouse UT-B |
| Conditions | Inhibition of UT-B expressed in MDCK cells; assay details from ChEMBL curation |
Why This Matters
The species-dependent potency offset directly impacts experimental design and dose selection in rodent pharmacology studies, making this compound particularly suited for rat models where higher target engagement is expected at equimolar concentrations versus mouse systems.
- [1] BindingDB. BDBM50580906 (CHEMBL5074722): IC50 110 nM (rat UT-B) and 240 nM (mouse UT-B) in MDCK cells. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50580906 View Source
